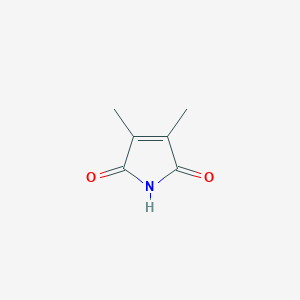

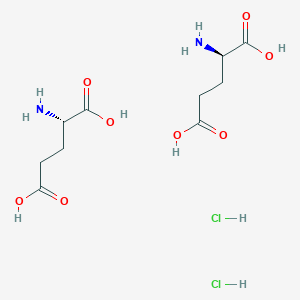

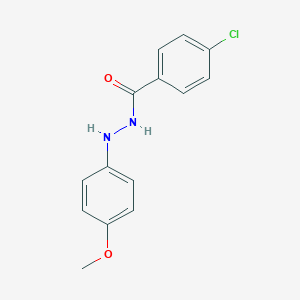

![molecular formula C15H13ClN2O B091903 [1-(4-氯苄基)-1H-苯并咪唑-2-基]甲醇 CAS No. 5652-60-8](/img/structure/B91903.png)

[1-(4-氯苄基)-1H-苯并咪唑-2-基]甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly described in the provided papers, but its structure is related to the benzimidazole derivatives that have been synthesized and characterized in the studies. Benzimidazole derivatives are known for their diverse biological activities and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the first paper, the synthesis of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was achieved by condensing piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as the solvent and triethylamine as the base . Although the exact synthesis of "[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol" is not detailed, a similar approach could be employed, substituting the appropriate starting materials to introduce the benzimidazole moiety.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The second paper describes a compound with two benzimidazole groups attached to a central benzene ring, where the benzimidazolyl groups form dihedral angles with the central benzene ring . This indicates that the molecular structure of benzimidazole derivatives can vary in terms of the orientation of the rings, which can influence the compound's properties and interactions.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the imidazole ring. The papers do not provide specific reactions for "[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol," but benzimidazole compounds are known to engage in hydrogen bonding and π-π stacking interactions, as evidenced by the crystal structure analysis in the second paper . These interactions are crucial for the compound's stability and can affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The third paper describes a benzimidazole derivative with a dihedral angle near orthogonality between the benzimidazole group and the naphthyloxy moiety, which could affect the compound's solubility and crystallinity . Hydrogen bonding is a significant factor in the physical properties of these compounds, as it can lead to the formation of chains or networks in the crystal, as seen in the second and third papers .

科学研究应用

合成和结构

- 苯并咪唑及其相关化合物通过多种方法合成,包括与不同亲核试剂的反应,这提供了对新型环系及其通过 X 射线分析的结构确认的见解 (Tumkevičius 等人,2003)。

- 使用甲醇对胺进行 N 甲基化和对硝基芳烃进行转移氢化的创新方法突出了甲醇作为有机合成中氢源和 C1 合成的多功能性 (Sarki 等人,2021)。

- 使用超临界甲醇从 1,2-二氨基苯合成苯并咪唑,利用铜掺杂多孔金属氧化物作为催化剂,展示了一种以甲醇为碳源的环保合成方法 (Sun、Bottari 和 Barta,2015)。

应用和性质

- 可见光促进的苯并咪唑合成提供了一种环保的方法,强调了可持续化学合成方法的重要性 (Park、Jung 和 Cho,2014)。

- 苯并咪唑衍生物及其金属配合物的研究,包括它们的合成、结构、光谱研究以及在酶抑制和增溶研究中的应用,为药物制剂和材料科学应用的开发开辟了新的途径 (Taj 等人,2020)。

催化和材料科学

- 通过在 CB/PtRu 颗粒上涂覆聚苯并咪唑,提高燃料电池催化剂的耐久性和一氧化碳耐受性,说明了苯并咪唑衍生物在提高能源装置性能方面的潜力 (Yang、Yu 和 Luo,2016)。

- 基于 1-苄基-1H-苯并咪唑开发用于从植物油合成生物柴油的布朗斯台德酸性离子液体,证明了苯并咪唑衍生物在催化生物燃料生产过程中的作用 (Ghiaci、Aghabarari、Habibollahi 和 Gil,2011)。

安全和危害

属性

IUPAC Name |

[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZVSFJBGRTRQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353510 |

Source

|

| Record name | [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol | |

CAS RN |

5652-60-8 |

Source

|

| Record name | [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

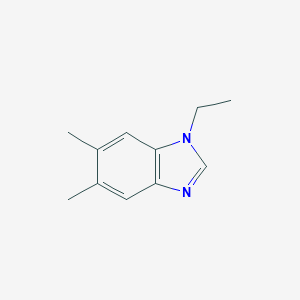

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

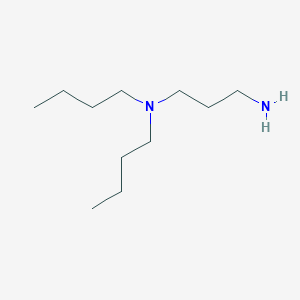

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)